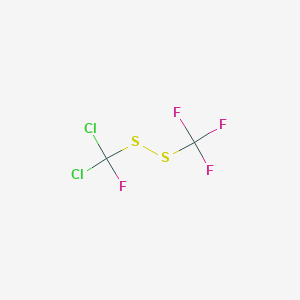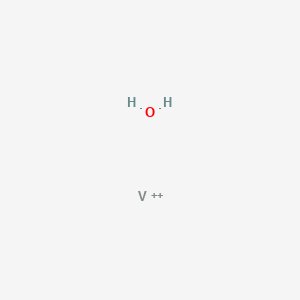
Vanadium(2+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vanadium(2+);hydrate is a coordination compound where vanadium exists in the +2 oxidation state, typically coordinated with water molecules Vanadium is a transition metal known for its multiple oxidation states and its ability to form various complexes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanadium(2+);hydrate can be synthesized through the reduction of higher oxidation state vanadium compounds. One common method involves the reduction of vanadium(III) chloride with a suitable reducing agent in the presence of water, leading to the formation of this compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound is less common compared to other vanadium compounds. it can be produced using similar reduction techniques on a larger scale, ensuring strict control of reaction conditions to maintain the +2 oxidation state of vanadium.
Analyse Chemischer Reaktionen
Types of Reactions
Vanadium(2+);hydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(2+) can be oxidized to higher oxidation states such as vanadium(3+) or vanadium(4+).
Reduction: Although less common, vanadium(2+) can be reduced to vanadium(0) under specific conditions.
Substitution: Ligands in the coordination sphere of this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Vanadium(3+) and vanadium(4+) complexes.
Reduction: Metallic vanadium or lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Vanadium(2+);hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vanadium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its insulin-mimetic effects and anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in energy storage systems, such as batteries.
Wirkmechanismus
The mechanism of action of vanadium(2+);hydrate involves its ability to interact with various molecular targets, including enzymes and proteins. Vanadium compounds can mimic phosphate, allowing them to inhibit or activate enzymes such as phosphatases and kinases. This interaction can modulate signaling pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadium(3+);hydrate: Vanadium in the +3 oxidation state, also forms coordination complexes with water.
Vanadium(4+);hydrate:
Vanadium(5+);hydrate: Forms dioxovanadium complexes with vanadium in the +5 oxidation state.
Uniqueness
Vanadium(2+);hydrate is unique due to its lower oxidation state, which imparts distinct redox properties and reactivity compared to higher oxidation state vanadium compounds. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
23172-40-9 |
|---|---|
Molekularformel |
H2OV+2 |
Molekulargewicht |
68.957 g/mol |
IUPAC-Name |
vanadium(2+);hydrate |
InChI |
InChI=1S/H2O.V/h1H2;/q;+2 |
InChI-Schlüssel |
NIBUFRCEVPOJQU-UHFFFAOYSA-N |
Kanonische SMILES |
O.[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
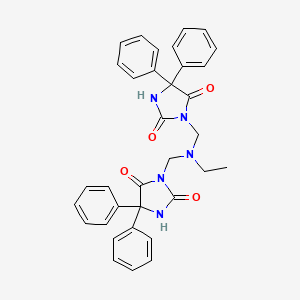
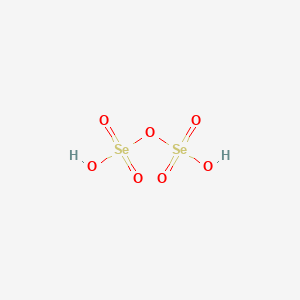
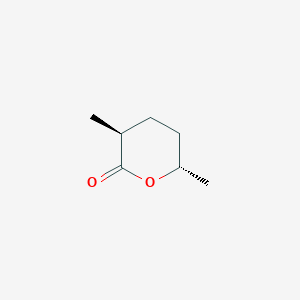
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
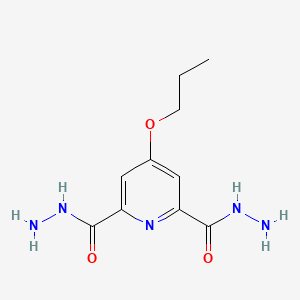
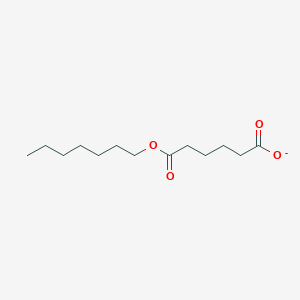
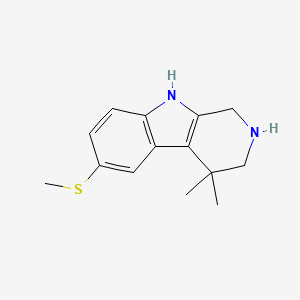
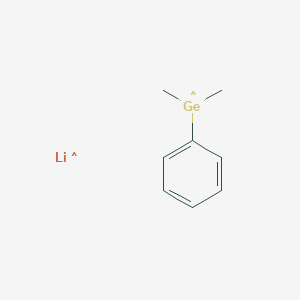
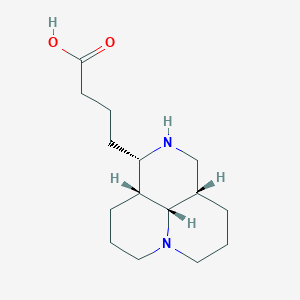
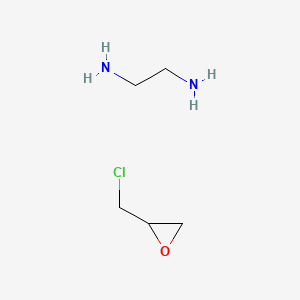
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
